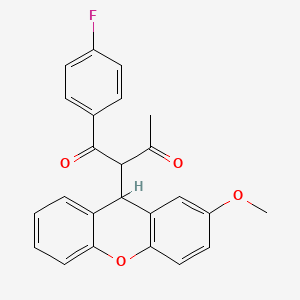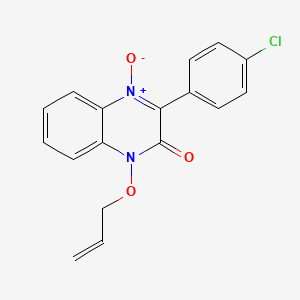![molecular formula C15H23N3O3S B4101307 4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine](/img/structure/B4101307.png)
4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine
Descripción general
Descripción
4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine is an organic compound that belongs to the class of sulfonyl morpholines. This compound is characterized by the presence of a morpholine ring substituted with a sulfonyl group and a phenyl ring that is further substituted with a 4-methyl-1-piperazinyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine typically involves the reaction of 4-(4-methyl-1-piperazinyl)phenyl sulfone with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine is utilized in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-methylpiperazin-1-yl)phenylmethanamine
- 4-(4-methylpiperazin-1-yl)methylbenzoic acid
- 4-(4-methylpiperazin-1-yl)methylphenylmethanol
Uniqueness
4-[4-(4-Methylpiperazin-1-yl)benzenesulfonyl]morpholine is unique due to the presence of both a sulfonyl group and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-16-6-8-17(9-7-16)14-2-4-15(5-3-14)22(19,20)18-10-12-21-13-11-18/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYOSQAIXWXBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4101224.png)
![5-bromo-2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B4101231.png)

![N-(sec-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N'-ethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4101257.png)
![6-(3-thienyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B4101262.png)
![3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4101267.png)
![2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4101275.png)
![7-(2-methoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4101285.png)


![2-(benzylsulfanyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4101293.png)
![methyl 4-({[(3-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B4101304.png)
![2-[(2-Methoxy-5-nitrophenyl)methylamino]ethanol;hydrochloride](/img/structure/B4101305.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4101315.png)
